

Application Notes and Protocols for BAY 1135626 Conjugation

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Compound of Interest

Compound Name: BAY 1135626

Cat. No.: B15603177

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Introduction

BAY 1135626 is a potent auristatin W derivative designed for the development of antibody-drug conjugates (ADCs).^{[1][2]} Auristatins are highly cytotoxic agents that function by inhibiting tubulin polymerization, a critical process for cell division, leading to G2/M phase cell cycle arrest and subsequent apoptosis.^{[3][4][5]} This potent anti-mitotic activity makes auristatin derivatives, such as **BAY 1135626**, valuable payloads for targeted cancer therapy.

This document provides a detailed, step-by-step guide for the conjugation of **BAY 1135626** to a monoclonal antibody (mAb) to generate an ADC. The protocol is based on the established chemistry used for the synthesis of BAY 1129980, an ADC targeting C4.4A (LYPD3), where **BAY 1135626** serves as the payload.^[6] The conjugation strategy relies on the formation of a stable hydrazone bond between the hydrazide-functionalized linker of **BAY 1135626** and aldehyde groups introduced onto the carbohydrate moieties of the antibody.

Principle of the Conjugation Reaction

The conjugation of **BAY 1135626** to an antibody is a two-step process:

- **Antibody Modification:** Generation of reactive aldehyde groups on the sugar chains (glycans) of the antibody. This is typically achieved through mild oxidation of vicinal diols in the carbohydrate structure using sodium periodate.

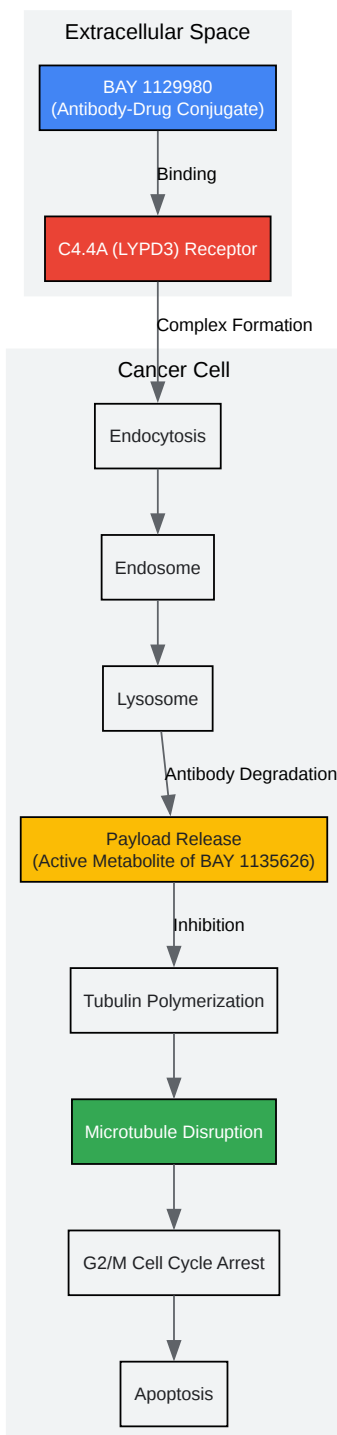
- Conjugation: Reaction of the aldehyde-modified antibody with the hydrazide moiety of the **BAY 1135626** linker to form a stable hydrazone linkage.

This method allows for a degree of site-specificity, as the carbohydrate moieties are located in the Fc region of the antibody, away from the antigen-binding sites.

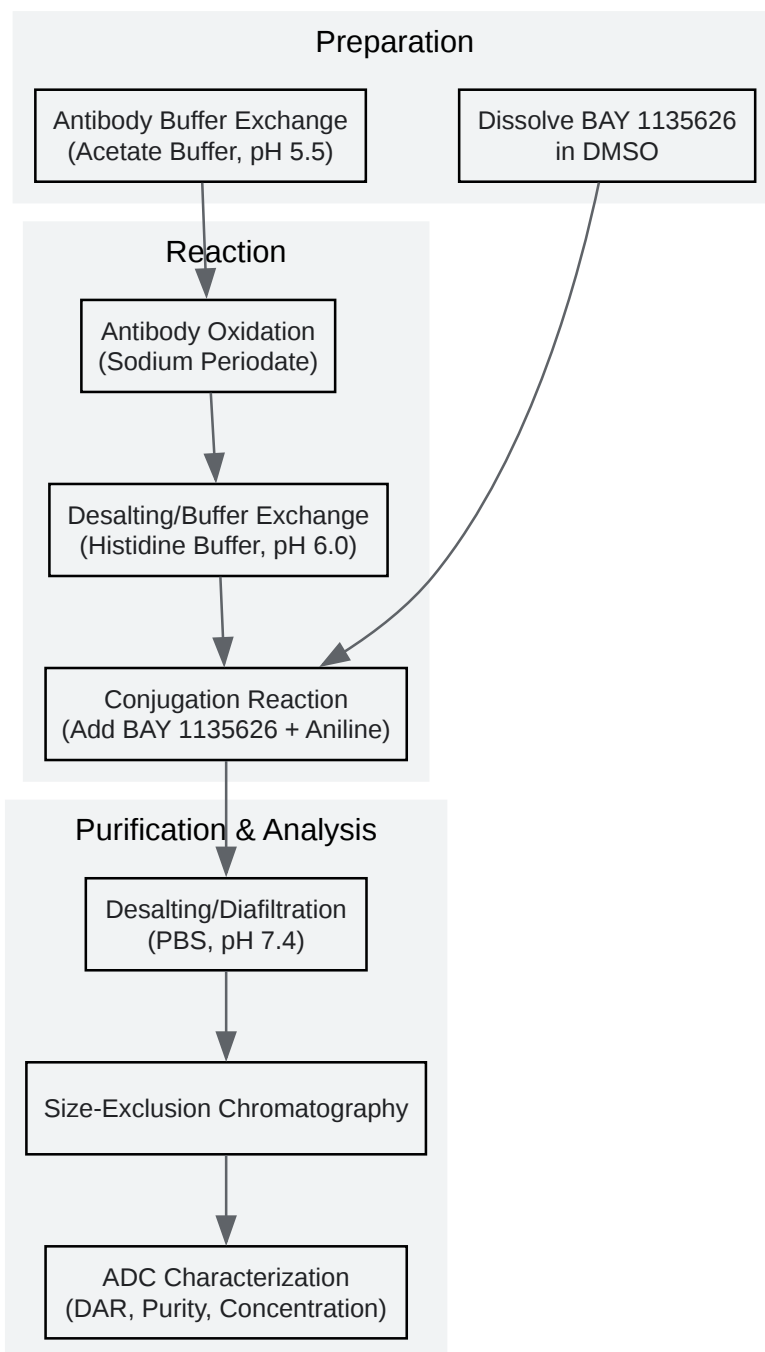
Signaling Pathway of the ADC Target: C4.4A (LYPD3)

The ADC synthesized using **BAY 1135626**, BAY 1129980, targets C4.4A (Ly6/PLAUR domain-containing protein 3), a glycosylphosphatidylinositol (GPI)-anchored cell surface protein.^{[6][7]} C4.4A is overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC), and has been associated with tumor progression, invasion, and metastasis.^{[6][8][9]} Its limited expression in normal tissues makes it an attractive target for ADC-based therapies. Upon binding of the ADC to C4.4A on the cancer cell surface, the complex is internalized. Inside the cell, the ADC is trafficked to lysosomes, where the antibody is degraded, releasing the cytotoxic payload (the active metabolite of **BAY 1135626**). The released auristatin then disrupts the microtubule network, leading to cell cycle arrest and apoptosis.

C4.4A (LYPD3) Targeted ADC Mechanism of Action



BAY 1135626 Conjugation Workflow

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